
2-Amino-3-methoxy-4,5-dimethylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-methoxy-4,5-dimethylbenzaldehyde is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzaldehyde, featuring amino, methoxy, and dimethyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of methyl iodide and potassium carbonate in N,N-dimethylformamide (DMF) at room temperature for 18 hours . The reaction mixture is then extracted and purified to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-methoxy-4,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-Amino-3-methoxy-4,5-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-methoxy-4,5-dimethylbenzaldehyde involves its interaction with various molecular targets and pathways. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
- 4-Methoxy-3,5-dimethylbenzaldehyde
- 4-Amino-3,5-dimethylbenzaldehyde
- 2-Amino-4,5-dimethylbenzaldehyde
Comparison: 2-Amino-3-methoxy-4,5-dimethylbenzaldehyde is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-amino-3-methoxy-4,5-dimethylbenzaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-6-4-8(5-12)9(11)10(13-3)7(6)2/h4-5H,11H2,1-3H3 |
InChI Key |
HHQLGDKFLNGMBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)OC)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


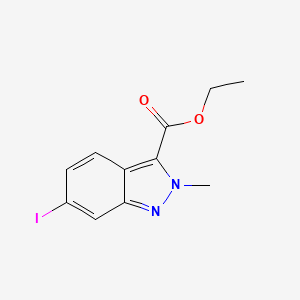
![5-Chlorothieno[2,3-d]pyrimidine](/img/structure/B13671485.png)
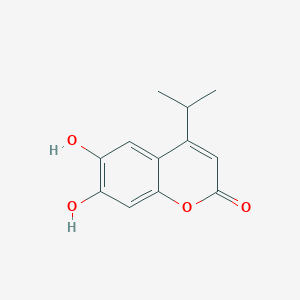

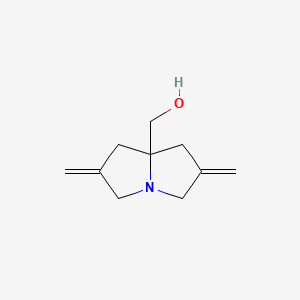
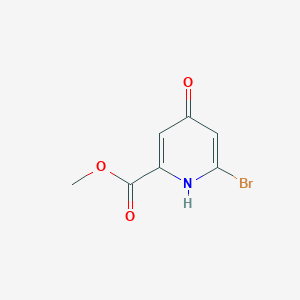
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B13671502.png)
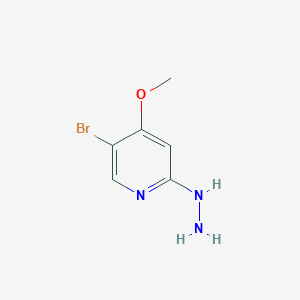

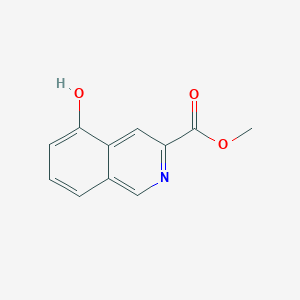
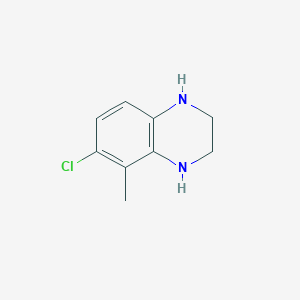
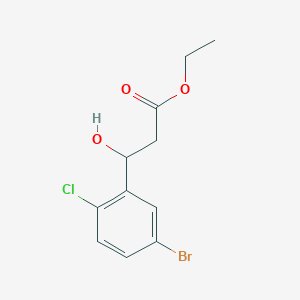
![2-Methylthiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13671542.png)
![4-Chloro-2,5-dimethylfuro[2,3-d]pyrimidine](/img/structure/B13671546.png)
